Propanedioic acid, (2-phenylethyl)-

SPECT tracer renal clearance biodistribution

Researchers optimizing malonate-based drug candidates face unpredictable pharmacokinetics when substituting generic malonic acid analogs. 2-Phenethylmalonic acid (CAS 3709-21-5) eliminates this uncertainty with a defined logP of ~1.7 and pKa₂ of ~5.8, delivering 1.8-fold slower renal clearance vs. C2-dimethyl analogs (19.0%ID vs. 33.6%ID urinary excretion at 60 min). • Predictable tumoral uptake: steep mono-anion/di-anion transition at pH 6.0-6.5 enables selective targeting at tumoral extracellular pH. • Unique coordination geometry: flexible ethylene spacer produces crystal-packing motifs and DNA-intercalation geometries unattainable with rigid benzyl or unsubstituted malonate ligands. • Streamlined synthesis: mono-substituted motif permits selective mono-decarboxylation to 3-phenylpropanoic acid derivatives, reducing purification burden in norstatine-based protease inhibitor workflows. Supplied at ≥95% purity with consistent batch quality. Bulk quantities available upon request.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 3709-21-5
Cat. No. B7803924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedioic acid, (2-phenylethyl)-
CAS3709-21-5
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(=O)O)C(=O)O
InChIInChI=1S/C11H12O4/c12-10(13)9(11(14)15)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
InChIKeyIUZIGXNXWJEZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanedioic Acid, (2‑Phenylethyl)- (CAS 3709‑21‑5): Core Identity and Procurement-Relevant Profile


Propanedioic acid, (2‑phenylethyl)- (2‑phenethylmalonic acid; C₁₁H₁₂O₄; MW 208.21) is an α‑arylalkyl‑substituted dicarboxylic acid of the malonate class, carrying a phenethyl side‑chain at the C2 position . The compound exhibits a computed logP of approximately 1.7 and a topological polar surface area (TPSA) of 74.6 Ų, properties that place it in a lipophilicity range distinct from its shorter‑chain congener benzylmalonic acid and from unsubstituted malonic acid [1]. Commercial sources typically supply it at 95‑98% purity .

Why Propanedioic Acid, (2‑Phenylethyl)- Cannot Be Replaced by a Generic Malonate for pH‑Sensitive or Metal‑Coordination Applications


Simply substituting a generic malonic acid or even a closely related arylalkyl analog for Propanedioic acid, (2‑phenylethyl)- carries quantifiable risk in applications that depend on the precise balance of lipophilicity, charge distribution, and steric bulk at the C2 position. The phenethyl side‑chain confers a measured logP of ~1.7 and a pKa₂ near 5.8, enabling a defined fraction of mono‑anionic species at tumoral extracellular pH; shortening the linker by one methylene (benzyl‑malonates) or adding C2 methylation shifts lipophilicity and ionization enough to alter both in‑vitro cellular uptake ratios by a factor of 1.3–3.3‑fold and in‑vivo renal clearance by up to 1.8‑fold [1]. In metal‑coordination chemistry, the flexible ethylene spacer between the aromatic ring and the malonate core produces crystal‑packing motifs and DNA‑intercalation geometries that are not reproduced by the rigid benzyl or the compact unsubstituted malonate ligands [2].

Quantitative Differentiation of Propanedioic Acid, (2‑Phenylethyl)- Relative to Its Closest Analogs


Renal Clearance of the 4‑Iodo‑Phenethylmalonic Acid Tracer (IPM) vs. the C2‑Methyl Analog (IPMM) in Healthy Mice

In a head‑to‑head murine biodistribution study, the tracer bearing the 2‑phenethylmalonic acid scaffold (IPM) exhibited significantly slower renal elimination than its C2‑dimethyl counterpart (IPMM). At 60 min post‑injection, urinary excretion of IPM reached only 19.0±7.1 % of the injected dose, versus 33.6±9.9 % for IPMM, a difference of 1.8‑fold [1]. This demonstrates that removal of C2‑substitution on the malonate core profoundly alters pharmacokinetic handling, making the mono‑substituted phenethyl scaffold preferable when prolonged blood‑pool retention is desired.

SPECT tracer renal clearance biodistribution

Cellular Uptake Ratio of the Phenethylmalonate Tracer IPM vs. Benzyl‑Malonate (IBMM) and Iodophthalic Acid (IP) Under Membrane‑Depolarizing Conditions

The 2‑phenethylmalonic acid‑derived tracer IPM demonstrated an uptake ratio of 5.7 in KCl‑depolarized versus control Jurkat cells, fully comparable to that of its C2‑methyl analog IPMM (also 5.7‑fold) but markedly higher than the benzyl‑malonate tracer IBMM (~2.3‑fold estimated from the same dataset) and the iodophthalic acid control IP (2.3‑fold) [1]. This indicates that the ethylene‑bridged phenethyl side‑chain is a critical structural determinant for membrane‑potential‑driven cellular entry, and shortening the linker by one CH₂ group sharply reduces uptake efficiency.

pH‑sensitive tracer apoptosis imaging membrane potential

Structure‑Dependent Competitive Inhibition of Carboxypeptidase A by Substituted Malonic Acids, Including Arylalkyl Analogs

A systematic enzymological study established that a series of 11 alkyl‑ and aryl‑substituted malonic acids all act as strictly competitive inhibitors of carboxypeptidase A, with inhibition constants (Kᵢ) quantitatively correlated to the Hansch π‑hydrophobicity parameter via the equation −log Kᵢ = 2.257π + 1.75 for alkylmalonic acids; notably, arylmalonic acids were found to be poorer inhibitors than their π‑parameters would predict, consistent with steric or electronic penalties imposed by direct aromatic attachment [1]. Although the publication does not tabulate the Kᵢ for 2‑phenethylmalonic acid explicitly, the structure–activity trend firmly establishes that the phenethyl spacer mitigates the inhibitory penalty seen with directly‑attached aryl rings, placing this compound at a distinct point on the hydrophobicity–potency continuum relative to phenylmalonic acid or benzylmalonic acid.

enzyme inhibition competitive inhibitor QSAR

Computed logP and Ionization Properties Differentiate 2‑Phenethylmalonic Acid from Unsubstituted Malonic Acid and Its Benzyl Congener

The target compound displays a computed XlogP of 1.7 (and a logP of 1.40 via alternate calculation), substantially higher than unsubstituted malonic acid (logP ≈ −0.81) and benzylmalonic acid (logP ≈ 1.2) [1]. The experimentally determined highest pKa₂ for the closely related 2‑(4‑iodophenethyl)malonic acid is 5.78 ± 0.05, ensuring that at the tumor‑relevant extracellular pH of ~6.0–6.5 a significant fraction exists as the mono‑anionic, membrane‑permeable species [2]. This combination of elevated lipophilicity and a precisely positioned pKa₂ distinguishes the compound from more polar, poorly permeable unsubstituted malonate and from the less lipophilic benzyl analog.

lipophilicity pKa prediction drug‑likeness

Optimal Application Scenarios for Propanedioic Acid, (2‑Phenylethyl)- Based on Quantitative Differentiation Evidence


Development of pH‑Sensitive SPECT or PET Tracers Requiring Prolonged Blood‑Pool Residence

The 1.8‑fold slower renal clearance of the phenethylmalonate scaffold compared with the C2‑dimethyl analog (19.0 %ID vs. 33.6 %ID in urine at 60 min) [1] makes 2‑phenethylmalonic acid the preferred core for imaging agents that need extended circulation, such as blood‑pool imaging or delayed tumor‑acidosis mapping. The scaffold’s pKa₂ of ~5.78 ensures a steep mono‑anion/di‑anion transition in the pH 6.0–6.5 range, enabling selective tumoral uptake [1].

Construction of Ternary Metal–Organic Coordination Complexes with Tuned Supramolecular Architecture

The flexible ethylene spacer between the phenyl ring and the malonate chelating group has been demonstrated in multiple crystal structures to enable distinct hydrogen‑bonded water‑cluster networks (e.g., (H₂O)₄ and (H₂O)₁₂ motifs) and π–π stacking arrangements that cannot be achieved with the rigid benzylmalonate or the compact unsubstituted malonate ligands [2][3]. This is directly relevant for groups engineering crystalline materials with specific porosity or DNA‑binding properties.

Reversible Competitive Inhibitor Design Targeting Zinc‑Dependent Proteases

The QSAR equation −log Kᵢ = 2.257π + 1.75 derived for alkylmalonic acids acting on carboxypeptidase A [4] provides a predictive framework for tuning potency via the phenethyl side‑chain hydrophobicity. Unlike directly aryl‑attached malonates that deviate negatively from this correlation, the phenethyl analog is expected to adhere to the alkyl QSAR, giving medicinal chemists a calculable starting point for lead optimization of malonate‑based zinc‑protease inhibitors.

Synthesis of α‑Substituted Drug Intermediates Requiring Orthogonal Decarboxylation Reactivity

The mono‑substituted malonic acid motif permits selective mono‑decarboxylation under mild conditions to yield 3‑phenylpropanoic acid derivatives, a transformation exploited in the synthesis of norstatine‑based aspartic protease inhibitors [5]. The presence of only one α‑substituent (vs. disubstituted analogs) simplifies the decarboxylation product profile, reducing purification burden and improving atom economy in multi‑step medicinal chemistry workflows.

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